4-Amino-N-propylindoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-propylindoline-1-carboxamide is a compound with the molecular formula C12H17N3O. It belongs to the class of indoline derivatives, which are known for their significant biological and pharmacological activities. Indoline derivatives have been extensively studied due to their presence in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-propylindoline-1-carboxamide can be achieved through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system . Additionally, catalytic synthesis methods, such as palladium-catalyzed reactions, are also employed to synthesize indoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes. These processes often utilize custom synthesis and bulk procurement methods to ensure the compound is produced in large quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-propylindoline-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in the synthesis of indoline derivatives . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include modified indoline derivatives with enhanced biological activity .
Scientific Research Applications
4-Amino-N-propylindoline-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indoline derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various diseases and disorders .
Mechanism of Action
The mechanism of action of 4-Amino-N-propylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the carboxamide moiety in indoline derivatives allows them to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Amino-N-propylindoline-1-carboxamide include other indoline derivatives, such as indole-2-carboxamide and indole-3-carboxamide . These compounds share a similar indoline ring system but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the amino and propyl groups attached to the indoline ring. This specific structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-amino-N-propyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-2-7-14-12(16)15-8-6-9-10(13)4-3-5-11(9)15/h3-5H,2,6-8,13H2,1H3,(H,14,16) |
InChI Key |
ZOVRGKLKMOFEOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.